N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
Benzothiazole is a heterocyclic compound, which is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Benzothiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring in benzothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Antimicrobial Applications
Researchers have synthesized novel analogs of pyrazole derivatives that exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for their cytotoxic activity, indicating non-cytotoxic concentrations at which they exhibit antibacterial activity. The study highlights the potential of these compounds as antibacterial agents, underlining their synthesis and spectral studies alongside antibacterial evaluation (Palkar et al., 2017).
Anticancer Applications
A study on the synthesis and characterization of a pyrazine-carboxamide derivative showcased its antibacterial, antifungal, and anticancer activities. The compound was evaluated against breast cancer cells (MDA-MB-231), highlighting its potential in cancer treatment research (Senthilkumar et al., 2021).
Physicochemical and Photophysical Investigations
Another study focused on the synthesis of a novel pyrazole derivative for its potential as a fluorescent chemosensor for detecting metal ions. The research delves into the compound's photophysical and physicochemical properties, demonstrating its application in chemical sensing technologies (Khan, 2020).
Antioxidant Processes
Thiazole derivatives have been investigated for their effects on pro- and antioxidant processes in the liver homogenate of healthy and tumor-bearing mice. This research provides insights into the toxicological profile and potential antineoplastic properties of these compounds, contributing to our understanding of their safety and efficacy (Shalai et al., 2021).
Corrosion Inhibition
Benzothiazole derivatives have also been explored for their corrosion inhibiting effect against steel in acidic solutions. This study illustrates the practical applications of these compounds in industrial settings, particularly in preventing corrosion, which is a major concern in various industries (Hu et al., 2016).
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has been found to have diverse biological activities Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX enzymes, which play a crucial role in the synthesis of prostaglandins, thromboxanes, and prostacyclin .
Result of Action
For instance, some thiazole derivatives have been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Action Environment
For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence how the compound is distributed in the body and how it interacts with its targets.
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide are largely determined by its interactions with various biomolecules. The benzothiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and nucleophilic substitution , enabling it to interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, some benzothiazole derivatives have been found to exhibit potent growth inhibition properties against human cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which play a key role in inflammation and pain.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, some benzothiazole derivatives have shown antidepressant-like effects in acute and chronic murine models of depression
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-5-11(16-17(8)2)13(18)15-9-3-4-12-10(6-9)14-7-19-12/h3-7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCZECRPPDYNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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